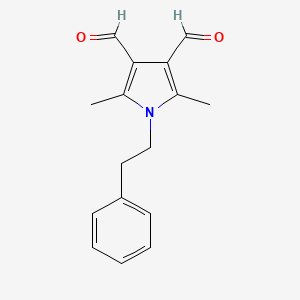
2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with methyl groups and a phenylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The reaction conditions typically include heating the reactants in an acidic or basic medium.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Paal–Knorr reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .
化学反応の分析
Types of Reactions
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, including apoptosis or inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
2,5-Dimethyl-1-phenethyl-1H-pyrrole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbaldehyde: Contains only one aldehyde group, which may result in different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various research and industrial applications .
生物活性
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H17N
- Molecular Weight : 227.302 g/mol
- Density : 1.0 g/cm³
- Boiling Point : 386.3 °C
- Flash Point : 187.4 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : This compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
- Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines.
Antioxidant Activity
A study demonstrated that derivatives of pyrrole compounds exhibit significant antioxidant properties. The presence of the dimethyl and phenethyl groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals.
Antiproliferative Effects
Research published in Molecules highlighted that pyrrole derivatives, including this compound, showed promising results against various tumor cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Caspase activation |
Anti-inflammatory Properties
In a pharmacological study, the compound was evaluated for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups.
特性
IUPAC Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYDYXQJGFCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













